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For Researchers, Scientists, and Drug Development Professionals

Introduction
Pivaloylacetonitrile, also known as 4,4-dimethyl-3-oxopentanenitrile, is a chemical compound

with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol .[1] It serves as a

valuable intermediate in the synthesis of various organic molecules, including heterocyclic

compounds and pharmaceutical agents. This technical guide provides an in-depth overview of

the spectral data for pivaloylacetonitrile, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided

to aid in the replication and verification of these findings.

Spectroscopic Data
The following sections present the key spectral data for pivaloylacetonitrile in a structured

tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the structure and chemical environment of atoms within a molecule.

¹H NMR Spectral Data
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The ¹H NMR spectrum of pivaloylacetonitrile was acquired in deuterated chloroform (CDCl₃)

at 400 MHz.[1]

Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.679 s 2H -CH₂-

1.211 s 9H -C(CH₃)₃

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm) Assignment

202.1 C=O

114.2 CN

44.0 -C(CH₃)₃

31.9 -CH₂-

26.2 -C(CH₃)₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The spectrum of pivaloylacetonitrile was obtained from a

KBr disc.[1]

Wavenumber (cm⁻¹) Intensity Assignment

2970 Strong C-H stretch (alkane)

2260 Medium C≡N stretch (nitrile)

1720 Strong C=O stretch (ketone)

1480, 1370 Medium C-H bend (alkane)
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The following data was obtained via electron ionization

(EI) at 75 eV.[1]

m/z Relative Intensity (%) Proposed Fragment

125 10.9 [M]⁺ (Molecular Ion)

97 10.9 [M - CO]⁺

82 4.1 [M - C₃H₇]⁺

69 8.2 [C₄H₅O]⁺

57 100.0 [C(CH₃)₃]⁺ (Base Peak)

41 61.4 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
Sample Preparation: A sample of approximately 0.036 g of pivaloylacetonitrile was dissolved

in 0.5 ml of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal

standard.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz

NMR spectrometer.[1] For ¹H NMR, the spectral width was set to encompass the expected

chemical shift range. For ¹³C NMR, broadband proton decoupling was employed to simplify the

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of pivaloylacetonitrile was ground with dry potassium

bromide (KBr) powder using a mortar and pestle. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.[1]
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Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier

Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet was first

obtained and then subtracted from the sample spectrum to yield the final spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample was introduced into the mass spectrometer,

and electron ionization (EI) was used to generate ions. The electron energy was set to 75 eV.

[1]

Instrumentation and Data Acquisition: A mass spectrometer with a source temperature of 220

°C and a sample temperature of 160 °C was used. The resulting ions were separated

according to their mass-to-charge ratio and detected to generate the mass spectrum.[1]

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectral

data of a chemical compound like pivaloylacetonitrile.
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Sample Preparation

Data Acquisition

Data Analysis

Results
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Structural Elucidation
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Pivaloylacetonitrile: A Comprehensive Spectroscopic
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295116#pivaloylacetonitrile-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1295116#pivaloylacetonitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1295116#pivaloylacetonitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1295116#pivaloylacetonitrile-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1295116?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

